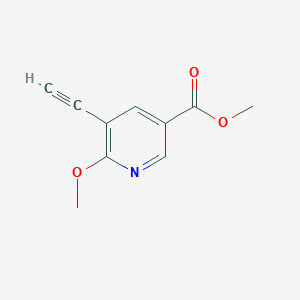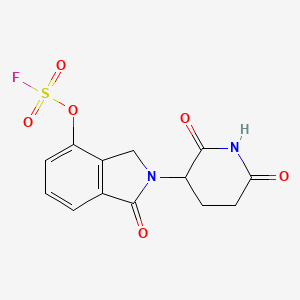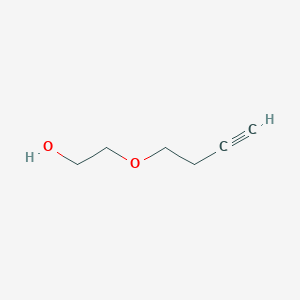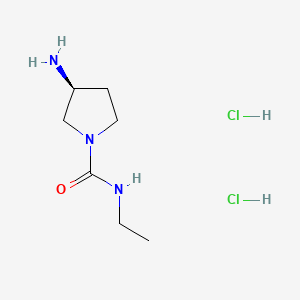
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is characterized by its pyrrolidine ring, which is a five-membered lactam structure, and its dihydrochloride salt form, which enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.
N-ethylation: The ethyl group is added to the nitrogen atom through alkylation reactions, using ethyl halides under basic conditions.
Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, typically using carboxylic acids or their derivatives.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often using reducing agents like hydrogen or hydrides.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
(3S)-3-aminopiperidine dihydrochloride: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
(3S)-1-ethylpiperidin-3-amine dihydrochloride: Similar in structure but with a piperidine ring and different functional groups.
Uniqueness
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride is unique due to its specific combination of functional groups and its pyrrolidine ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
2919940-65-9 |
|---|---|
分子式 |
C7H17Cl2N3O |
分子量 |
230.13 g/mol |
IUPAC名 |
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-2-9-7(11)10-4-3-6(8)5-10;;/h6H,2-5,8H2,1H3,(H,9,11);2*1H/t6-;;/m0../s1 |
InChIキー |
PZDNNASJZNUZLQ-ILKKLZGPSA-N |
異性体SMILES |
CCNC(=O)N1CC[C@@H](C1)N.Cl.Cl |
正規SMILES |
CCNC(=O)N1CCC(C1)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


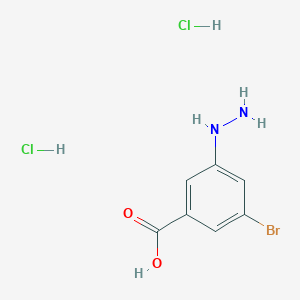
![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)

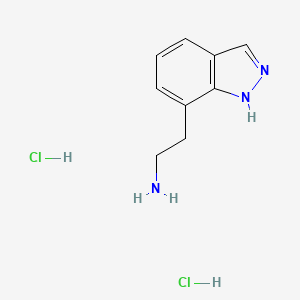
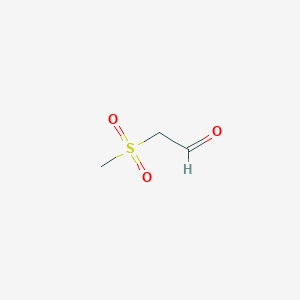
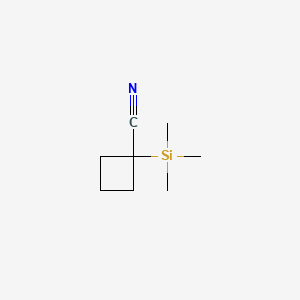
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)

![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
